N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
Overview
Description
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity, and a phenylcarbonyl group, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Phenylcarbonyl Group: This step involves the acylation of the benzofuran core using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Carbamothioyl Group: This can be done by reacting the intermediate with thiourea under basic conditions to introduce the thiocarbamoyl group.
Final Coupling: The final step involves coupling the intermediate with 3-aminophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylcarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; typically performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new polymers and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the benzofuran core can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(phenylcarbonyl)amino]phenyl}thiophene-2-carboxamide
- N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-2-furamide
- 4-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Uniqueness
N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzofuran core, in particular, distinguishes it from similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery.
Properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(15-7-2-1-3-8-15)24-17-10-6-11-18(14-17)25-23(30)26-22(28)20-13-16-9-4-5-12-19(16)29-20/h1-14H,(H,24,27)(H2,25,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLPSKFZJUUNGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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